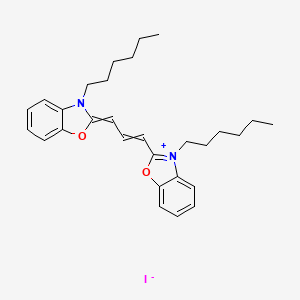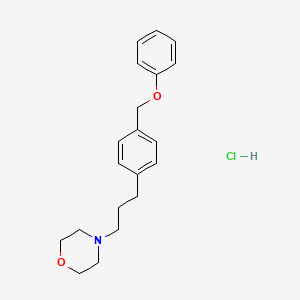
3,3'-Dihexyloxacarbocyanine iodide
描述
3,3’-Dihexyloxacarbocyanine iodide, also known as DiOC6(3), is a green fluorescent lipophilic dye that is membrane permeable . At low concentrations, it accumulates in the mitochondria of live cells. At higher concentrations, it stains other membranes of live cells, including the endoplasmic reticulum and the Golgi apparatus .
Molecular Structure Analysis
The molecular structure of 3,3’-Dihexyloxacarbocyanine iodide allows it to bind to various structures in a cell via its hydrophilic groups . This includes the endoplasmic reticulum, vesicle membranes, and mitochondria .Physical And Chemical Properties Analysis
3,3’-Dihexyloxacarbocyanine iodide is a powder or chunk form substance with a melting point of 219-221 °C (lit.) . It is soluble in chloroform at 25 mg/mL, clear to slightly hazy, orange . It has a maximum absorption wavelength (λmax) of 485 nm and an extinction coefficient of ≥120000 at 483-488 nm in methanol at 0.01 g/L .科学研究应用
Here is a comprehensive analysis of the scientific research applications of 3,3’-Dihexyloxacarbocyanine iodide:
Staining of Mitochondria
This lipophilic fluorochrome is used at low concentrations to selectively stain mitochondria in live cells due to its cell-permeant and green-fluorescent properties .
Visualization of Endoplasmic Reticulum
At higher concentrations, 3,3’-Dihexyloxacarbocyanine iodide can be used to stain the endoplasmic reticulum (ER) in various cell types, including moss, yeast, and muscle cells .
Selective Staining of Endophytic Ascomycetes
The dye acts as a rapid and highly selective fluorochrome for endophytic ascomycetes in plant roots and liverworts .
Visualization of Thrombus Formation
It has been utilized to visualize thrombus formation and platelet aggregates in medical research applications .
Monitoring Mitochondrial Morphology Changes
Researchers have employed this dye to observe changes in mitochondrial morphology induced by certain stimuli such as forchlorfenuron (FCF) .
Staining Vesicle Membranes
The dye binds to vesicle membranes via its hydrophilic groups, allowing for the visualization of these structures within cells .
作用机制
Target of Action
3,3’-Dihexyloxacarbocyanine iodide, also known as DiOC6(3), is a lipophilic fluorescent dye . Its primary targets are the mitochondria and endoplasmic reticulum (ER) in both animal and plant cells . At low concentrations, it selectively stains the mitochondria , while at higher concentrations, it can stain other internal membranes, such as the ER .
Mode of Action
The compound interacts with its targets by permeating the cell membrane and binding to these structures via its hydrophilic groups . The binding occurs due to the lipophilic nature of the dye, which allows it to integrate into the lipid bilayer of the organelles .
Biochemical Pathways
It is known that the dye is used to monitor changes in mitochondrial membrane potential . This suggests that it may play a role in pathways related to mitochondrial function and energy production.
Pharmacokinetics
It is soluble in chloroform , indicating that it may be metabolized and excreted by the liver.
Result of Action
The primary result of 3,3’-Dihexyloxacarbocyanine iodide’s action is the staining of mitochondria and ER, which allows for the visualization of these organelles under a fluorescence microscope . This can provide valuable information about the health and function of these organelles. For example, changes in the mitochondrial membrane potential can indicate mitochondrial dysfunction, which is associated with various diseases.
Action Environment
The action of 3,3’-Dihexyloxacarbocyanine iodide can be influenced by various environmental factors. For instance, the concentration of the dye can affect its selectivity for different organelles . Additionally, the dye’s fluorescence can be affected by the pH and temperature of its environment.
安全和危害
属性
IUPAC Name |
(2Z)-3-hexyl-2-[(E)-3-(3-hexyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N2O2.HI/c1-3-5-7-13-22-30-24-16-9-11-18-26(24)32-28(30)20-15-21-29-31(23-14-8-6-4-2)25-17-10-12-19-27(25)33-29;/h9-12,15-21H,3-8,13-14,22-23H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLXYDXJEKLXHN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dihexyloxacarbocyanine iodide | |
CAS RN |
53213-82-4 | |
| Record name | Benzoxazolium, 3-hexyl-2-[3-(3-hexyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53213-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazolium, 3-hexyl-2-[3-(3-hexyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-Dihexyloxacarbocyanine iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-DIHEXYLOXACARBOCYANINE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL6XJC6U28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary cellular target of DiOC6(3)?
A1: DiOC6(3) primarily accumulates in membranous structures within cells, exhibiting a strong affinity for the endoplasmic reticulum (ER) and mitochondria. [, , , ]
Q2: How does DiOC6(3) interact with its cellular targets?
A2: The lipophilic nature of DiOC6(3) allows it to easily penetrate cell membranes and integrate into the lipid bilayer. Its accumulation in the ER and mitochondria is attributed to the negative membrane potential of these organelles. [, , , , ]
Q3: How does DiOC6(3) staining facilitate the study of ER and mitochondria?
A3: DiOC6(3) fluoresces upon excitation with specific wavelengths of light. This fluorescence enables researchers to visualize the morphology, distribution, and dynamics of the ER and mitochondria in living and fixed cells using fluorescence microscopy. [, , , ]
Q4: Can DiOC6(3) be used to study other cellular processes besides organelle morphology?
A4: Yes, DiOC6(3) is a versatile tool. Researchers have used it to investigate a range of cellular processes, including:
- Membrane Potential Changes: Changes in DiOC6(3) fluorescence intensity correlate with alterations in membrane potential, making it useful for studying cellular responses to stimuli, apoptosis, and drug effects. [, , , , , , , , ]
- Cell Viability: DiOC6(3) can distinguish between viable and non-viable cells based on membrane integrity and potential, providing insights into cell health and responses to treatments. [, , , , ]
- Organelle Motility: Time-lapse imaging of DiOC6(3)-stained cells allows for the observation of dynamic processes like ER and mitochondrial movement and interactions with other cellular components. [, , ]
- Fungal Identification: Interestingly, DiOC6(3) demonstrates selective staining of ascomycete fungi, particularly those associated with specific plant roots, potentially due to differences in membrane permeability. []
Q5: What is the molecular formula and weight of DiOC6(3)?
A5: The molecular formula of DiOC6(3) is C29H41IN2O2, and its molecular weight is 588.6 g/mol.
Q6: Is there spectroscopic data available for DiOC6(3)?
A6: While specific spectroscopic data might vary based on the solvent and conditions, DiOC6(3) generally exhibits an absorption maximum around 484 nm and an emission maximum around 501 nm. [] Researchers can find detailed spectroscopic information in the product literature provided by suppliers like Thermo Fisher Scientific and others.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1663344.png)




![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)


![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide](/img/structure/B1663357.png)
